molecular formula C8H6N2O3 B1581055 4-Methoxy-2-nitrobenzonitrile CAS No. 38469-83-9

4-Methoxy-2-nitrobenzonitrile

Cat. No. B1581055
CAS RN: 38469-83-9
M. Wt: 178.14 g/mol
InChI Key: UUYPUFCWSUBTFP-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3 . It has an average mass of 178.145 Da and a monoisotopic mass of 178.037842 Da .


Synthesis Analysis

4-Methoxy-2-nitrobenzonitrile can be prepared by reacting 3-nitro-4-bromoanisole with cuprous cyanide in dimethylformamide . It may also be used to synthesize 4-methoxy-N′-(4-methoxyphenyl)-2-nitrobenzene-1-carboximidamide by heating with p-anisidine and trimethylaluminium in toluene .


Physical And Chemical Properties Analysis

4-Methoxy-2-nitrobenzonitrile has a density of 1.3±0.1 g/cm³, a boiling point of 364.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 174.3±23.7 °C . The compound has a molar refractivity of 43.7±0.4 cm³ .

Scientific Research Applications

Thermophysical Properties

A study by Jiménez et al. (2002) investigated the thermophysical behavior of nitrobenzonitriles, including 4-Methoxy-2-nitrobenzonitrile. They used differential scanning calorimetry to measure heat capacities and analyze phase transitions. This research contributes to understanding the thermal properties of nitrobenzonitriles, which is essential for various industrial applications.

Chemical Synthesis and Hydrogenation

Koprivova and Červený (2008) conducted a study on the hydrogenation of nitrobenzonitriles, including 4-Methoxy-2-nitrobenzonitrile, using Raney nickel catalysts in different solvents Koprivova & Červený, 2008. This research is crucial for the synthesis of various chemical compounds and intermediates.

Synthesis of Pharmaceutical Compounds

Jin et al. (2005) described the synthesis of Gefitinib, a medication used for certain breast cancers, from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile Jin et al., 2005. Their study demonstrates the role of 4-Methoxy-2-nitrobenzonitrile derivatives in the pharmaceutical industry.

Solubility Analysis

Wanxin et al. (2018) investigated the solubility of 4-nitrobenzonitrile in binary solvent mixtures Wanxin et al., 2018. Understanding the solubility is critical for the compound's application in chemical processes and formulation.

Role in Chemical Reactions

Ma (2019) studied the reaction of 4-nitrobenzonitrile and sodium methoxide, revealing insights into the reactivity and kinetics of such compounds Ma, 2019. This research contributes to a deeper understanding of chemical reaction mechanisms involving nitrobenzonitriles.

Mass Spectrometry Analysis

Gu et al. (2021) found that 4-hydroxy-3-nitrobenzonitrile is an effective matrix for analyzing small molecules in mass spectrometry Gu et al., 2021. This highlights the utility of nitrobenzonitrile derivatives in analytical chemistry.

Structural and Optical Studies

Bhuvaneswari, Prasad, and Prabhavathi (2018) performed structural and optical studies on 4-Nitrobenzonitrile, showcasing its potential in nonlinear optical applications Bhuvaneswari et al., 2018. Such research is essential for the development of new materials for optical technologies.

Safety And Hazards

4-Methoxy-2-nitrobenzonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

4-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPUFCWSUBTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302281
Record name 4-Methoxy-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitrobenzonitrile

CAS RN

38469-83-9
Record name 38469-83-9
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Record name 4-Methoxy-2-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzonitrile
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Prabhuswamy, KA Kumar, GK Nagaraja… - Chemical Data …, 2016 - Elsevier
… A yellow block shaped single crystal of the title compound 4-Methoxy-2-nitrobenzonitrile of dimension 0.17 × 0.20 × 0.24 mm was selected and X-ray intensity data were collected with …
Number of citations: 2 www.sciencedirect.com
VS Bezborodov, VI Lapanik, PV Adomenas… - Liquid …, 1992 - Taylor & Francis
… fluoride at an elevated temperature in the presence of a catalyst does not yield the corresponding fluoro-derivative (VIIIa) while an analogous reaction with 4-methoxy-2-nitrobenzonitrile …
Number of citations: 14 www.tandfonline.com
M Chandrasekhar, D Srinivasulu, K Seshaiah… - Pharmaceutical …, 2014 - Springer
… After a simple work-up followed by purification of IV, further treatment in refluxing Ac 2 O gave 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile (V) which was reacted with 30% H 2 O …
Number of citations: 4 link.springer.com
MJRP Queiroz, RC Calhelha, G Kirsch - Tetrahedron, 2007 - Elsevier
… In the present work we have prepared in good yield the 4-methoxy-2-nitrobenzonitrile as precursor of compound 2, by reacting 3-nitro-4-bromoanisole with CuCN in DMF (Scheme 3). …
Number of citations: 28 www.sciencedirect.com
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
… 4-Methoxy-2-nitrobenzonitrile (2b):[16d] Isolated by flash column chromatography [V(ether) … 4-Methoxy-2-nitrobenzonitrile (2d):[16d] Isolated by flash column chromatography [V(ether) …
Number of citations: 2 sioc-journal.cn
S Koippully, SS Pattnaik, S Busi - Journal of Microbiology …, 2018 - search.ebscohost.com
… All nitriles, isobutyronitrile, mandelonitrile, 3-phenyl propionitrile, 4methoxy 2-nitrobenzonitrile and mandelic acid were obtained from Sigma Aldrich, New York, USA. …
Number of citations: 1 search.ebscohost.com
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 75 pubs.acs.org
Y Loidreau, P Marchand, C Dubouilh-Benard… - European journal of …, 2013 - Elsevier
… A solution of potassium hydroxide (2.36 g, 42.10 mmol) in water (8 mL) was added dropwise to a stirred and cold solution (ice bath) containing 4-methoxy-2-nitrobenzonitrile (2.50 g, …
Number of citations: 47 www.sciencedirect.com
AK Ogunyemi, OM Buraimoh… - Bulletin of the …, 2022 - bnrc.springeropen.com
The use of nitrile compounds is usually high, particularly in chemical industries, which calls for serious concern because of their relevance to the environment. The essential role of …
Number of citations: 2 bnrc.springeropen.com
AA Pletnev - 2002 - search.proquest.com
… over NaSO4 and evaporated to afford 4-methoxy-2-nitrobenzonitrile (73% yield), which was used without further purification. 4-Methoxy-2-nitrobenzonitrile (0.7 mmol) was dissolved in 3 …
Number of citations: 7 search.proquest.com

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